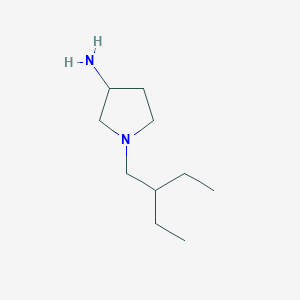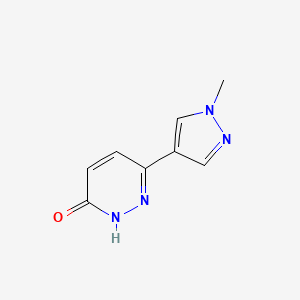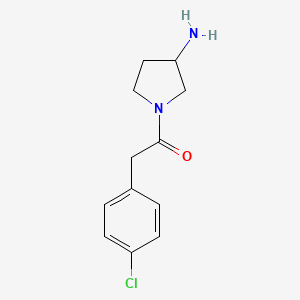
1-(2-Ethylbutyl)pyrrolidin-3-amine
Descripción general
Descripción
1-(2-Ethylbutyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(2-Ethylbutyl)pyrrolidin-3-amine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The pyrrolidine ring in 1-(2-Ethylbutyl)pyrrolidin-3-amine is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can react with water to form substituted ammonium ions and hydroxide ions . The specific reactions that 1-(2-Ethylbutyl)pyrrolidin-3-amine undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
Amines, like 1-(2-Ethylbutyl)pyrrolidin-3-amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The specific physical and chemical properties of 1-(2-Ethylbutyl)pyrrolidin-3-amine, such as its boiling point, solubility, and reactivity, are not provided in the search results.Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . “1-(2-Ethylbutyl)pyrrolidin-3-amine” could serve as a key intermediate in synthesizing novel drug candidates with potential selectivity for specific biological targets.
Antimicrobial Agents
Compounds containing the pyrrolidine ring have shown antimicrobial activity against various pathogens. The structural flexibility and stereochemistry of “1-(2-Ethylbutyl)pyrrolidin-3-amine” may be harnessed to develop new antimicrobial agents with improved efficacy and reduced resistance .
Anticancer Therapeutics
Pyrrolidine derivatives have been investigated for their anticancer properties. The ability to modify the pyrrolidine ring structure allows for the creation of compounds that can interact with cancer cell pathways. Research into “1-(2-Ethylbutyl)pyrrolidin-3-amine” could lead to the development of targeted cancer therapies .
Anti-inflammatory Medications
The anti-inflammatory activity of pyrrolidine derivatives makes them candidates for treating inflammatory diseases. “1-(2-Ethylbutyl)pyrrolidin-3-amine” could be modified to enhance its interaction with inflammatory mediators, potentially leading to new treatments for conditions like arthritis .
Neurological Disorder Treatments
Pyrrolidine compounds have been associated with therapeutic effects on neurological disorders. The compound could be explored for its potential effects on neurodegenerative diseases or as a modulator of neurotransmitter systems .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring is significant for enantioselective synthesis, which is crucial for creating drugs with specific desired effects. “1-(2-Ethylbutyl)pyrrolidin-3-amine” could be utilized in the synthesis of enantiomerically pure compounds, enhancing the efficacy and safety of pharmaceuticals .
Agricultural Chemicals
Pyrrolidine derivatives are also used in the agricultural sector. Research into “1-(2-Ethylbutyl)pyrrolidin-3-amine” could lead to the development of new pesticides or growth regulators that are more environmentally friendly and target-specific .
Material Science
The unique properties of pyrrolidine derivatives can be applied in material science, such as creating novel polymers or enhancing the properties of existing materials. “1-(2-Ethylbutyl)pyrrolidin-3-amine” might be a precursor for materials with specialized functions .
Direcciones Futuras
The pyrrolidine ring, a key feature of 1-(2-Ethylbutyl)pyrrolidin-3-amine, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new synthetic strategies .
Mecanismo De Acción
Target of Action
Pyrrolidines and amines are versatile scaffolds in medicinal chemistry and are found in many bioactive compounds . They can bind to a variety of targets, including receptors, enzymes, and ion channels, depending on their specific structures and functional groups .
Mode of Action
The mode of action of a specific pyrrolidine or amine would depend on its structure and the target it interacts with. Generally, these compounds can act as agonists or antagonists of their targets, modulating their activity .
Biochemical Pathways
Pyrrolidines and amines can be involved in a variety of biochemical pathways. For example, they can modulate signal transduction pathways, metabolic pathways, or ion channel activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidines and amines can vary widely. Factors such as the compound’s size, polarity, and functional groups can influence its bioavailability, distribution in the body, metabolism, and excretion .
Result of Action
The molecular and cellular effects of a pyrrolidine or amine depend on its specific targets and mode of action. These effects can range from changes in cell signaling and function to effects on whole-body physiology .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidines and amines .
Propiedades
IUPAC Name |
1-(2-ethylbutyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-9(4-2)7-12-6-5-10(11)8-12/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDWFTWCOZFAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)


![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)

![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)